N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7) is a complex, synthetic small molecule characterized by a benzothiazole core with a specific 4,5-dimethyl substitution, a phenoxy group, and a pyridin-3-ylmethyl substituent. A comprehensive search of primary peer-reviewed literature, global patent databases, and authoritative biochemical assay repositories (as of the search cutoff) found no published biological activity data, target engagement profiles, or head-to-head comparative studies for this exact compound.

Molecular Formula C28H23N3O2S
Molecular Weight 465.57
CAS No. 922602-37-7
Cat. No. B2516584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922602-37-7
Molecular FormulaC28H23N3O2S
Molecular Weight465.57
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C
InChIInChI=1S/C28H23N3O2S/c1-19-10-15-25-26(20(19)2)30-28(34-25)31(18-21-7-6-16-29-17-21)27(32)22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3
InChIKeyHJPBHJAKLUZGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7): A Baseline Review


N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7) is a complex, synthetic small molecule characterized by a benzothiazole core with a specific 4,5-dimethyl substitution, a phenoxy group, and a pyridin-3-ylmethyl substituent . A comprehensive search of primary peer-reviewed literature, global patent databases, and authoritative biochemical assay repositories (as of the search cutoff) found no published biological activity data, target engagement profiles, or head-to-head comparative studies for this exact compound [1]. The only source data available for this specific structure appears in third-party vendor catalogs, which are excluded from this evidence guide as per protocol. As a result, this compound currently lacks any quantifiable, verifiable differentiation from its closest structural analogs or in-class candidates, and its selection for research or procurement cannot be prioritized based on scientific evidence.

No published biological activity data
Only vendor-calculated molecular properties
Evidence-based prioritization not possible

The Inadequacy of Generic Substitution for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7)


Generic substitution within the class of benzothiazole-phenoxy-pyridinyl benzamides is inherently risky and scientifically unsound. Even minor structural modifications can lead to profound and unpredictable changes in biological activity, target selectivity, and physicochemical properties [1]. Without published structure-activity relationship (SAR) data for the lead compound, there is absolutely no quantitative basis to assume functional interchangeability. Critically, no experimental evidence exists to refute the hypothesis that shifting the methyl groups on the benzothiazole ring from the 4,5- to the 5,7-positions, or altering the phenoxy substitution from the 4- to the 2-position on the benzamide ring, could nullify, reverse, or significantly alter the desired biological effect. The absence of comparator data does not imply similarity; it signifies a complete lack of scientific validation, rendering any substitution purely speculative and unfit for evidence-based procurement.

Structural modifications may shift profile
Even minor changes (e.g., methyl position) could nullify or reverse activity; no SAR data available.
Absence of comparator data does not imply similarity
No evidence supports functional interchangeability; substitution is speculative and high-risk.
Class-level benchmarks are not transferable
Activity of related benzamides cannot be assumed for this uncharacterized compound.

Quantitative Differential Evidence Guide for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7)


Absence of Primary Biological Activity Data Precludes Prioritization Over Any Analog

An exhaustive search of authoritative public biochemical databases, including ChEMBL and BindingDB, returned no affinity, potency, or efficacy data for CAS 922602-37-7 against any biological target [1]. In contrast, structurally related analogs within the broader benzothiazole-benzamide class have documented activity. For example, compounds 4g and 4n in a series of substituted benzamides showed over 30% p38 kinase inhibition at 10 µM, with compound 4b exhibiting a MIC of 1.6 µg/mL against Gram-positive bacteria [2]. The target compound cannot be compared to these or any other analog because its own activity profile is entirely unknown.

Bioactivity data
Data to verify
Target: No dataClass analogs: p38 inhibition ≥30% at 10 µM; MIC 1.6 µg/mL
No performance-based selection rationale
Exhaustive database search returned no activity data
Medicinal Chemistry Chemical Biology Drug Discovery

Lack of Target Engagement Profile Prevents Selectivity Assessment

No data exists on the target engagement profile of CAS 922602-37-7. The MeSH database links a distinct compound, the PHOSPHO1 inhibitor ML086 (CID-1674999, CAS 1177148-36-5), featuring a benzoisothiazolone core, from a related but non-identical chemical space, with an IC50 of 139 nM against PHOSPHO1 and high selectivity over TNAP (IC50 >100 µM) . This example illustrates the potential for high selectivity within the broader class, but the target compound's profile is uncharacterized and cannot be assumed to be similar.

Selectivity profile
Class-level inference
Target: No dataML086 (distinct chemotype): IC50 139 nM PHOSPHO1, >100 µM TNAP
Selectivity cannot be assumed or predicted
Off-target effects are unknown; unsuitable as probe without data
Chemical Probe Target Selectivity PHOSPHO1

Undefined Physicochemical and ADME Properties Versus Class Benchmarks

Standard vendors for CAS 922602-37-7 report only calculated molecular weight (465.57 g/mol) and molecular formula (C28H23N3O2S) . Key experimental parameters critical for procurement and assay design—including solubility, LogP, LogD, aqueous stability, and permeability—are completely absent from the public domain. This contrasts sharply with well-characterized chemical probes like ML086, for which in vitro ADME parameters including metabolic stability and permeability were determined as part of its nomination as an MLPCN probe [1].

ADME properties
Data to verify
Target: Only calc. MW, formulaML086: Published exp. metabolic stability, permeability
Experimental ADME is absent
Solubility, stability, formulation risks are unknown
ADME Drug-like Properties Physicochemistry

Application Scenarios for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-37-7) Given Current Evidence


Internal SAR Probe for a Proprietary Drug Discovery Program

This scenario is the only defensible use case. If a research group has internally generated primary data establishing a specific activity, selectivity, or PK profile for this exact compound that cannot be replicated by a better-characterized analog, the procurement is justified by proprietary evidence not in the public domain. This guide cannot assess the validity of such internal data. [1]

Negative Control or Decoy for Matched-Pair Analysis

If a closely related, active compound has been identified (e.g., a 4-acetyl or 2-phenoxy regioisomer), this compound could serve as a negative control in mechanistic studies, provided the user first generates data confirming its lack of activity at the target of interest. Its value is contingent on its inactivity, which must be experimentally confirmed. [1]

Chemical Starting Point for Late-Stage Functionalization

Given its multiple potential diversification points (pyridyl nitrogen, phenoxy ring, benzothiazole core), the compound could be procured as a scaffold for chemical derivatization. This is a purely synthetic chemistry application, independent of its biological profile, and its value lies in its structural complexity and diversification potential. [2]

Application
Selection Property
Validation Focus
Internal SAR probe
Internal data dependency
Proprietary primary evidence required
Negative control / decoy
Confirmed inactivity essential
Target inactivity must be experimentally verified
Chemical derivatization scaffold
Structural diversification points
Synthetic feasibility and scaffold utility
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